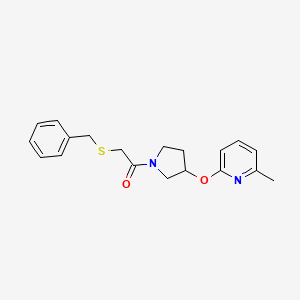

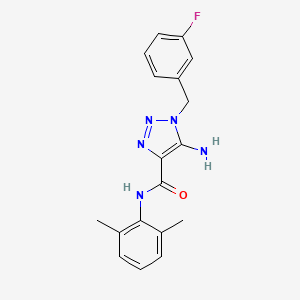

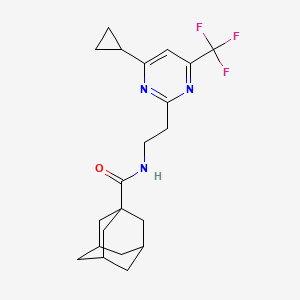

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This molecule is a pyridazinone-based compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Glutaminase Inhibition

Compounds similar to "N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide" have been evaluated for their potential as glutaminase inhibitors. Glutaminase plays a critical role in cancer cell proliferation by providing glutamine, an essential nutrient. Inhibitors such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown promise in attenuating the growth of human lymphoma B cells in vitro and in vivo, suggesting a potential application of similar compounds in cancer therapy (Shukla et al., 2012).

Vibrational Spectroscopy Analysis

Vibrational spectroscopic techniques like Raman and Fourier transform infrared (FTIR) spectroscopy have been employed to characterize antiviral active molecules structurally similar to "N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide". These methods, combined with quantum computational approaches, offer insights into the molecular structure, stability, and potential interactions of such compounds, indicating their use in material science and drug design (Jenepha Mary et al., 2022).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Compounds with structural features related to "N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide" have been explored as inhibitors of PI3Kα and mTOR, crucial enzymes in cell growth and metabolism pathways. Their inhibition has shown promise in combating various cancers, suggesting a potential research application of similar compounds in developing anticancer therapies (Stec et al., 2011).

Antimicrobial Activity

The design and synthesis of novel heterocyclic compounds, including sulfamoyl moieties similar to the structure , have demonstrated potential as antimicrobial agents. These findings highlight the importance of such compounds in developing new antibiotics and addressing the challenge of antimicrobial resistance (Darwish et al., 2014).

properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-13(25)21-14-5-4-6-15(11-14)22-18(26)12-27-19-9-8-17(23-24-19)16-7-2-3-10-20-16/h2-11H,12H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBKHWXHHYRKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320751 |

Source

|

| Record name | N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815659 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

893998-06-6 |

Source

|

| Record name | N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)

![N-cyclopropyl-2-{[3-(4-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}acetamide](/img/structure/B2735256.png)

![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2735257.png)

![4-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B2735259.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2735264.png)